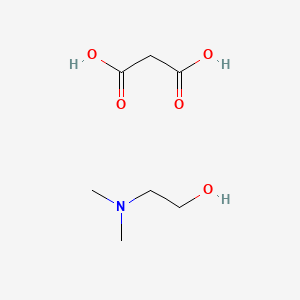

2-(Dimethylamino)ethanol;propanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dimethylamino)ethanol;propanedioic acid is a compound that combines the properties of both 2-(Dimethylamino)ethanol and propanedioic acidIt is a colorless liquid with a fishy odor and is used in various industrial applications It is a white crystalline solid that is used in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethanol can be synthesized by the amination of ethylene glycol with dimethylamine on an alumina-supported copper catalyst in a continuous fixed-bed reactor . Propanedioic acid can be prepared by the hydrolysis of diethyl malonate, which is obtained by the esterification of malonic acid with ethanol .

Industrial Production Methods

Industrial production of 2-(Dimethylamino)ethanol involves the reaction of dimethylamine with ethylene oxide . Propanedioic acid is produced industrially by the hydrolysis of cyanoacetic acid followed by decarboxylation .

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylamino)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylaminoacetaldehyde.

Reduction: It can be reduced to form N,N-dimethylaminoethane.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Propanedioic acid undergoes:

Decarboxylation: It can be decarboxylated to form acetic acid.

Esterification: It reacts with alcohols to form esters.

Condensation: It can undergo condensation reactions to form various cyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: N,N-dimethylaminoacetaldehyde.

Reduction: N,N-dimethylaminoethane.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

2-(Dimethylamino)ethanol is used in:

Chemistry: As a ligand in copper-catalyzed amination reactions.

Biology: As a precursor to acetylcholine, a neurotransmitter.

Medicine: In the treatment of attention deficit-hyperactivity disorder (ADHD) and Alzheimer’s disease.

Industry: As a catalyst in the production of polyurethane foams and as a corrosion inhibitor.

Propanedioic acid is used in:

Organic Synthesis: As a building block for the synthesis of barbiturates and other pharmaceuticals.

Biochemistry: In the study of metabolic pathways involving malonyl-CoA.

Polymer Industry: As a monomer for the production of biodegradable polymers.

Mecanismo De Acción

2-(Dimethylamino)ethanol acts as a precursor to acetylcholine by undergoing methylation to form choline, which is then acetylated to form acetylcholine . This neurotransmitter plays a crucial role in the central nervous system by transmitting nerve impulses across synapses .

Propanedioic acid acts as a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle . This inhibition disrupts the production of ATP, affecting cellular respiration .

Comparación Con Compuestos Similares

Similar Compounds

Triethanolamine: Another ethanolamine derivative used in similar applications.

Diethanolamine: Used in the production of surfactants and as a corrosion inhibitor.

Monoethanolamine: Used in gas treatment and as a building block in organic synthesis.

Uniqueness

2-(Dimethylamino)ethanol is unique due to its dual functionality as both an amine and an alcohol, allowing it to participate in a wide range of chemical reactions . Propanedioic acid is unique for its ability to undergo decarboxylation and form reactive intermediates used in organic synthesis .

Propiedades

Número CAS |

191848-61-0 |

|---|---|

Fórmula molecular |

C7H15NO5 |

Peso molecular |

193.20 g/mol |

Nombre IUPAC |

2-(dimethylamino)ethanol;propanedioic acid |

InChI |

InChI=1S/C4H11NO.C3H4O4/c1-5(2)3-4-6;4-2(5)1-3(6)7/h6H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7) |

Clave InChI |

DWGFXXBBKZEOGC-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCO.C(C(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)

![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)

![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)

![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)

![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)